

Experimental setup for solvolysis of 1-(Bromomethyl)-2-methylcyclopentene in methanol

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-methylcyclopentene

Cat. No.: B6596684

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Application Note & Protocol

Topic: Experimental Design for the Methanolysis of **1-(Bromomethyl)-2-methylcyclopentene**: A Study in Allylic Reactivity and Reaction Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Allylic Solvolysis

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental to the study of reaction mechanisms in organic chemistry.^[1] They provide a controlled environment to probe the electronic and steric effects that govern substitution and elimination pathways. The solvolysis of **1-(bromomethyl)-2-methylcyclopentene** in methanol is a particularly insightful case study. As a primary allylic halide, its reactivity is governed by the formation of a resonance-stabilized carbocation, a hallmark of the SN1 mechanism, which is favored by the use of a polar, weakly nucleophilic solvent like methanol.^{[2][3]}

Understanding the kinetics and product distribution of this reaction offers a window into the behavior of allylic systems—motifs frequently encountered in natural products and pharmaceutical intermediates. This guide provides a comprehensive framework for setting up,

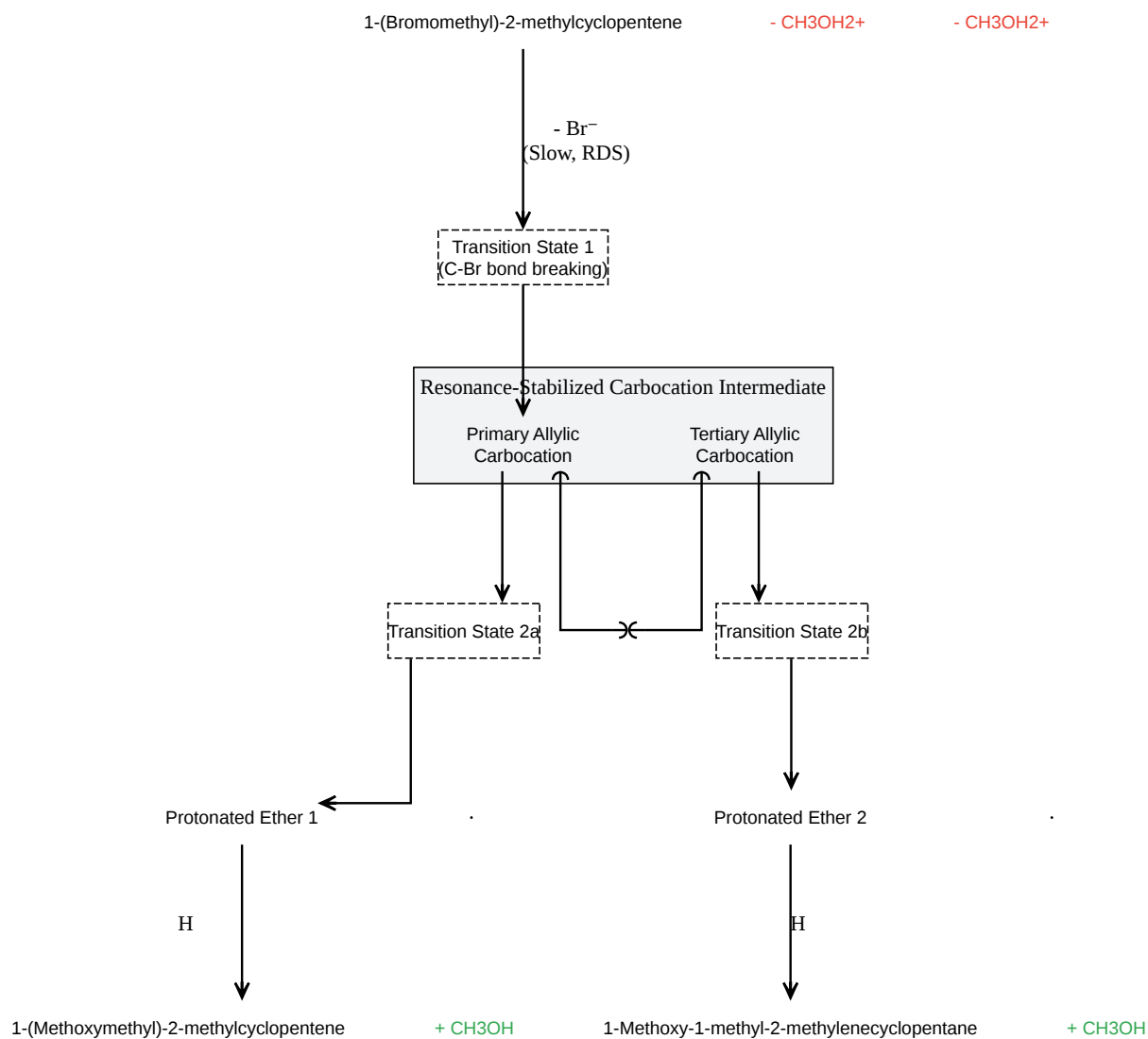
executing, and analyzing this reaction, emphasizing the causality behind each experimental choice to ensure robust and reproducible results.

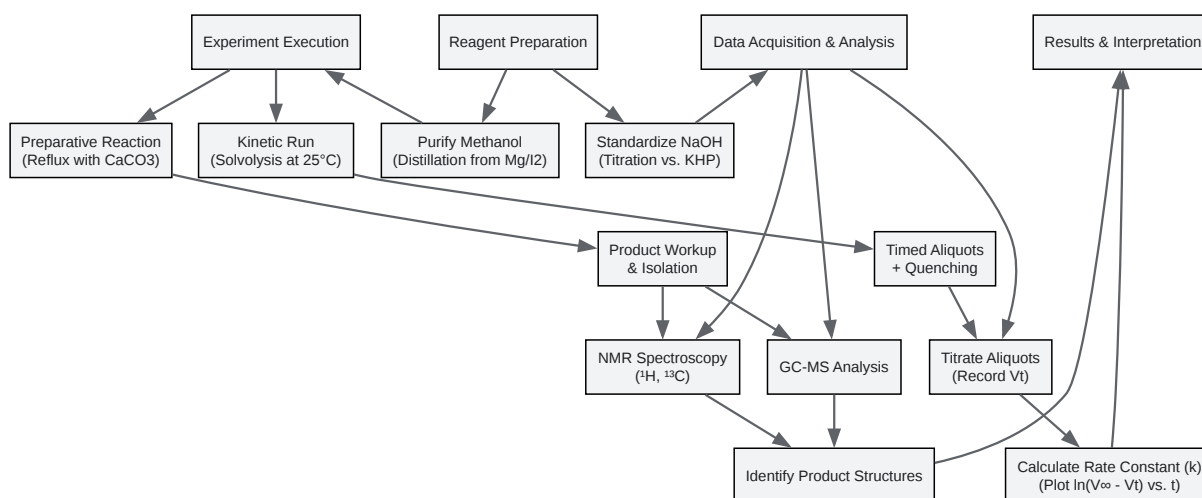
Mechanistic Rationale: The SN1 Pathway and Allylic Rearrangement

The solvolysis of **1-(bromomethyl)-2-methylcyclopentene** proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.^{[2][4]} The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate.^[5]

- **Carbocation Formation:** The initial departure of Br⁻ forms a primary allylic carbocation.
- **Resonance Stabilization:** This primary carbocation is in resonance with a more stable tertiary allylic carbocation. This delocalization of positive charge is the key reason why even a primary allylic halide can readily undergo an SN1 reaction.^{[6][7]}
- **Nucleophilic Attack:** The solvent, methanol, acts as the nucleophile and can attack either of the electrophilic carbon centers of the resonance hybrid.^[7]
- **Product Formation:** Attack at the primary carbon yields 1-(methoxymethyl)-2-methylcyclopent-1-ene, while attack at the tertiary carbon leads to the rearranged product, 1-methoxy-1-methyl-2-methylenecyclopentane.^[8] A final deprotonation step by another methanol molecule yields the neutral ether products.

The following diagram illustrates this mechanistic pathway.





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